1-(1,3-Dioxolan-2-yl)-octan-2-one
Description
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-10(12)9-11-13-7-8-14-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSGPYUCLBNKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| Hypervalent iodine oxidation | Alkene, carboxylic acid, silyl enol ether, BF3·OEt2, PhI(OAc)2, −80 to −40 °C | Up to 62 | High (meso or trans) | Sensitive to carboxylic acid sterics; well-studied |
| CO2 cycloaddition in emulsion | Epoxide, CO2, TBAI, N,N-dimethyl dodecylamine, 60 °C, aqueous emulsion | Up to 85 | Not specified | Alternative for related dioxolane derivatives |
Detailed Research Findings
- The stereoselective hypervalent iodine-mediated method is the most direct and reliable for preparing this compound, offering control over stereochemistry and moderate yields.
- The reaction mechanism involves a cationic intermediate whose stereochemistry dictates the final product configuration.
- The choice of carboxylic acid nucleophile critically influences product formation and yield; steric hindrance can divert the reaction pathway.
- Alternative methods such as CO2 cycloaddition with epoxides provide routes to structurally related dioxolane compounds but are less documented for the specific octan-2-one derivative.
- Analytical techniques including 13C-NMR, NOESY, and 1H-NMR spectroscopy confirm the stereochemical outcomes and structural integrity of the products.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-octan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-(1,3-Dioxolan-2-yl)-octan-2-one serves as a building block in organic synthesis for creating complex molecules. The dioxolane ring can act as a protective group for carbonyl compounds in organic synthesis. A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus.
- Biology It is investigated for potential biological activities, including antimicrobial and antifungal properties. Many newly synthesized compounds with 1,3-dioxolane structures have demonstrated significant antibacterial activity against S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, as well as excellent antifungal activity against C. albicans .
- Medicine The compound is explored for potential use in drug development because of its unique structural features.
- Industry It is utilized in the production of polymers and as a solvent in various industrial processes. 1,3-Dioxolane is used as a solvent in a variety of chemical reactions and processes.
Synthesis and Reactivity
This compound can be synthesized through the acetalization of octan-2-one with ethylene glycol, using an acid catalyst. A typical reaction involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, which allows for continuous water removal using a Dean-Stark apparatus. Industrial production methods follow similar principles but on a larger scale, using continuous flow reactors and catalysts like zirconium tetrachloride to enhance yield and product purity.
The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its dioxolane ring provides stability and reactivity, making it a versatile intermediate in organic synthesis.
Case Studies
- Stereoselective Formation of Substituted 1,3-Dioxolanes : Substituted 1,3-dioxolanes can be formed stereoselectively through the assembly of three components: alkene, carboxylic acid, and silyl enol ether . For example, the reaction of cis-4-octene with (diacetoxyiodo)benzene, initiated by boron trifluoride diethyl etherate in dichloromethane, followed by the addition of dimethyl ketene silyl acetal, produces a dioxolane product as a single diastereomer .
- Synthesis of New Triazoles Containing 1,3-Dioxolane Rings : Thirteen new triazoles containing 1,3-dioxolane rings were synthesized, and preliminary biological tests showed that all of these compounds possess some fungicidal and plant growth regulant activities.
- Diels-Alder Reactions of Methylenedioxolanone : Achiral methylenedioxolanone can be obtained through condensation of lactic acid and acetone, followed by NBS bromination and treatment with triethylamine. The Diels-Alder adduct with cyclopentadiene was readily formed, and peroxyacetic acid oxidation afforded the epoxide .
Mechanism of Action
The mechanism by which 1-(1,3-Dioxolan-2-yl)-octan-2-one exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its dioxolane ring provides stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
1-(1,3-Dioxolan-2-yl)acetone (C₆H₁₀O₃)
- Structure : A shorter-chain analog with a propan-2-one backbone.
- Properties : Molecular weight 130.14; used as an intermediate in pharmaceuticals and agrochemicals .
1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one (C₁₀H₁₈O₃)
- Structure : Branched-chain variant with a pentan-2-one core.
- Properties : Supplier data highlight its use in biochemical and pharmaceutical R&D .
- Comparison : Branching reduces crystallinity compared to linear chains, impacting melting points and synthetic accessibility.
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one (C₁₂H₁₂F₂O₃)
- Structure : Aromatic substitution introduces fluorophenyl groups.
- Properties : Molecular weight 242.22; predicted boiling point 327.5°C, density 1.256 g/cm³ .
- Comparison : The aromatic moiety enhances thermal stability and electronic properties, differing from the aliphatic octan-2-one derivative.
Propiconazole (C₁₅H₁₇Cl₂N₃O₂)
- Structure : Antifungal agent with a triazole-linked dioxolane ring.
- Properties : CAS 60207-90-1; used in crop protection .
- Comparison : The triazole group confers biological activity, absent in the target compound, highlighting how functional groups dictate application.
Physicochemical Properties
Notes:
Biological Activity
1-(1,3-Dioxolan-2-yl)-octan-2-one is a compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article focuses on the synthesis, biological activity, and potential applications of this compound in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be derived from the acetalization of ketones or aldehydes with diols, often using acidic catalysts. For example, a study highlighted the use of salicylaldehyde and various diols to synthesize enantiomerically pure and racemic dioxolanes, demonstrating good yields and short reaction times .
Antibacterial and Antifungal Properties
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. A study on new 1,3-dioxolane derivatives demonstrated that several compounds showed excellent antifungal activity against Candida albicans and notable antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa .
Table 1: Biological Activity of 1,3-Dioxolane Derivatives
| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| 1 | Not active | Not active |
| 2 | 1250 | 625 |
| 4 | 500 | 625 |
| 6 | 250 | 1250 |
| 8 | Active | Active |
The mechanism by which these compounds exert their biological effects is not fully elucidated but is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. The presence of functional groups in the dioxolane structure likely contributes to its interaction with biological targets.
Case Studies
A specific case study involving a series of synthesized dioxolanes demonstrated that compounds with ether or ester groups at the 3 and 4 positions exhibited enhanced antibacterial properties compared to their counterparts lacking these substituents. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Example Case Study: Antifungal Screening
In a comparative study, several synthesized dioxolanes were tested for antifungal activity against Candida albicans. The results indicated that all tested compounds except one displayed significant antifungal activity, suggesting that structural variations can lead to substantial differences in biological outcomes .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-(1,3-Dioxolan-2-yl)-octan-2-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves ketone protection via cyclocondensation with ethylene glycol under acidic catalysis. Optimization can be achieved by varying catalyst loading (e.g., p-toluenesulfonic acid), solvent (toluene or dichloromethane), and reaction time. Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is critical .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the dioxolane ring protons (δ 4.8–5.2 ppm for acetal protons) and the carbonyl carbon (δ ~205 ppm).
- IR : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and dioxolane ether linkages (C-O-C stretches at 1100–1250 cm⁻¹).
- GC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they experimentally determined?
- Methodology :
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) via saturation concentration measurements.
- Stability : Assess hydrolytic stability under acidic/neutral conditions (pH 2–7) via HPLC or NMR monitoring. Thermal stability can be evaluated using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Computational studies (DFT or MD simulations) can model transition states and electron density maps to predict regioselectivity. Experimental validation via trapping intermediates (e.g., using Grignard reagents) and analyzing stereochemical outcomes (e.g., enantiomeric excess via chiral HPLC) is essential .
Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound derivatives?
- Methodology : Use SHELXL for refining crystallographic data. Key parameters include bond lengths (C-O in dioxolane: ~1.43 Å) and torsional angles to confirm ring puckering. Compare experimental data with Cambridge Structural Database entries for validation .
Q. How can contradictions between experimental and computational data (e.g., reaction kinetics) be systematically addressed?
- Methodology :
- Replicate experiments under controlled conditions (temperature, solvent purity).
- Cross-validate computational models (e.g., adjust basis sets in DFT calculations).
- Apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainties .
Q. What strategies mitigate decomposition pathways of this compound under oxidative or photolytic conditions?
- Methodology :
- Oxidative stability : Use radical scavengers (e.g., BHT) and monitor via ESR spectroscopy.
- Photostability : Conduct UV-visible irradiation studies and analyze degradation products via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
